1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro-
Overview
Description
1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- is a chemical compound with a complex structure that includes a benzimidazole core, a methanamine group, a methoxyphenyl group, and a nitro group
Preparation Methods
The synthesis of 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The methanamine group is then introduced through a reaction with formaldehyde and a suitable amine. The methoxyphenyl group can be added via a nucleophilic substitution reaction, and the nitro group is usually introduced through nitration using nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-5,6-dimethyl-
- 1H-Benzimidazole-1-methanamine, 2,2’-(1,4-piperazinediyl)bis[N-(4-methoxyphenyl)- These compounds share a similar benzimidazole core but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the methoxyphenyl and nitro groups in 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
4-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-5-2-11(3-6-13)16-9-18-10-17-14-7-4-12(19(20)21)8-15(14)18/h2-8,10,16H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYTVMHXXBRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145722 | |
Record name | 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103248-24-4 | |
Record name | 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103248244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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